molecular formula C19H16N4OS B2636755 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1787879-22-4

2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2636755
M. Wt: 348.42
InChI Key: HTPPECZZVOKIRN-UHFFFAOYSA-N
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Description

The compound “2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a benzimidazole ring, a thiophene ring, and a pyridine ring . These structural features suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzimidazole, thiophene, and pyridine rings are all aromatic, suggesting that the compound could have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole, thiophen, and pyridine rings . These groups could potentially participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

Thiophene Derivatives in Carcinogenicity Studies

Thiophene analogs of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These compounds, including those with acetamide groups, have shown activity in in vitro assays consistent with their chemical behavior, indicating their potential carcinogenicity. This research highlights the importance of in vitro predictions for new compounds' carcinogenic potential (Ashby et al., 1978).

Cytochrome P450 Isoform Inhibition

Compounds with pyridine and thiophene structures have been reviewed for their roles as inhibitors of cytochrome P450 isoforms, critical for drug metabolism. The specificity and potency of these inhibitors help understand drug-drug interactions and the metabolism of various drugs, underscoring the importance of these compounds in developing safer pharmaceuticals (Khojasteh et al., 2011).

Benzimidazole and Pyridine in Coordination Chemistry

Benzimidazole and pyridine derivatives have been found to exhibit diverse properties, including biological and electrochemical activities. These compounds form complex compounds with interesting spectroscopic, structural, and magnetic properties, contributing significantly to coordination chemistry (Boča et al., 2011).

Imidazole Derivatives in Antitumor Activity

Imidazole derivatives, closely related to benzimidazoles, have been reviewed for their antitumor activity. Compounds with these structures, including modifications and functionalization, have shown potential in cancer treatment, highlighting the medicinal chemistry significance of such heterocyclic compounds (Iradyan et al., 2009).

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-19(11-23-13-22-17-3-1-2-4-18(17)23)21-9-14-7-16(10-20-8-14)15-5-6-25-12-15/h1-8,10,12-13H,9,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPPECZZVOKIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

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